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Centrocin 1

Cat. No.: B1577536
Attention: For research use only. Not for human or veterinary use.
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Description

Centrocin 1 is a novel, cationic antimicrobial peptide (AMP) originally isolated from the coelomocytes of the green sea urchin, Strongylocentrotus droebachiensis . This peptide has a unique heterodimeric structure, comprising a heavy chain (30 amino acids) and a light chain (12 amino acids) linked by a single disulfide bridge . The native peptide is known to contain a post-translationally brominated tryptophan residue . Research has demonstrated that the full antimicrobial activity of this compound resides in its heavy chain (CEN1 HC) . The heavy chain is cationic and exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Studies indicate that bacteria like S. aureus and MRSA show a notably low tendency to develop resistance against this peptide . Beyond its direct microbicidal effect, the this compound heavy chain also possesses significant anti-inflammatory properties, as evidenced by its ability to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated immune cells . These dual characteristics make this compound and its active subunit a promising candidate for research into new anti-infective and immunomodulatory agents . This product is supplied as a lyophilized powder and is intended for research use only. It is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

GWFKKTFHKVSHAVKSGIHAGQRGCSALGF

Origin of Product

United States

Discovery, Isolation, and Synthetic Approaches to Centrocin 1

Elucidation of Natural Product Origins of Centrocin 1

This compound is a naturally occurring antimicrobial peptide (AMP) originally discovered and isolated from the green sea urchin, Strongylocentrotus droebachiensis. nih.govresearchgate.net It was identified within the extracts of coelomocytes, which are the immune cells of echinoderms. nih.gov Further research has revealed the presence of highly homologous peptides, named Eethis compound, in the edible sea urchin, Echinus esculentus, and related sequences in the purple sea urchin, Strongylocentrotus purpuratus. nih.govplos.orgnih.gov

Cellular studies have pinpointed the specific origin of this compound to phagocytes, a primary type of coelomocyte. researchgate.netuit.no Within these cells, this compound is produced and stored in granular vesicles. nih.gov Immunocytochemistry has shown that upon phagocytosis of bacteria, these vesicles containing this compound appear to be involved in the formation of phagolysosomes, suggesting an intracellular defense role. nih.govuit.no The expression of this compound has also been observed during the larval development of the sea urchin, specifically in the mid-pluteus stage, where it is located in blastocoelar cells. uit.nonih.gov

Semisynthetic and Total Synthetic Strategies for this compound Production

Chemical synthesis has been a key strategy for studying the structure and function of this compound and its analogues. Researchers have successfully synthesized the individual components of the heterodimeric peptide. nih.gov For the homologous peptide Eethis compound, both the non-brominated heavy and light chains, as well as a dibrominated version of the heavy chain, have been produced commercially. plos.orgnih.gov These synthetic efforts have confirmed that the heavy chain alone is sufficient for the peptide's characteristic antimicrobial activity. nih.gov

The methods employed for production are based on standard peptide synthesis protocols. In addition to creating the native chains, synthetic strategies have been used to generate novel analogues to explore structure-activity relationships. These include the synthesis of short analogues, lipopeptides, and head-to-tail cyclic peptides derived from the Eethis compound sequence. researchgate.net The synthesis of specific fragments, such as the brominated N-terminal fragment GWBrWBrR of Eethis compound, has also been performed for mass spectrometric comparison to confirm post-translational modifications in the native peptide. nih.gov

Chemoenzymatic and Biosynthetic Pathways of this compound

The biosynthesis of this compound begins with the transcription and translation of its gene. The gene coding for this compound contains at least one intron. nih.gov Cloning and sequencing of the corresponding cDNA revealed that this compound is synthesized as a larger precursor protein. nih.gov

The complete precursor protein of this compound from S. droebachiensis consists of 119 amino acids. nih.govuniprot.org This preproprotein has a complex structure that includes several domains:

A signal peptide at the N-terminus. plos.orgnih.gov

A prosequence region. plos.orgnih.gov

The heavy chain sequence (30 amino acids). nih.gov

An interchain sequence (24 amino acids). nih.gov

The light chain sequence (12-15 amino acids). nih.govplos.orgnih.gov

A short C-terminal prosequence. plos.orgnih.gov

Following translation, the precursor undergoes several post-translational modifications to yield the mature, active heterodimer. nih.gov These processing steps include the enzymatic cleavage of the signal peptide and the prosequences. A key modification is the bromination of a tryptophan residue, a feature confirmed by the mass difference between the native peptide and the sequence deduced from the cDNA. nih.gov In the related Eethis compound, this has been identified as a 6-Br-Trp modification. plos.orgnih.gov Additionally, the light chain undergoes C-terminal processing, involving the removal of a Gly-Arg dipeptide. nih.gov Finally, the mature heavy and light chains are linked by a single disulfide bond. nih.govplos.org

Table 1: Biosynthetic Precursor Details for Centrocin Peptides

FeatureThis compound (S. droebachiensis)Eethis compound (E. esculentus)
Precursor Length 119 amino acids nih.govuniprot.orgNot fully specified, but contains multiple domains
Signal Peptide Preprosequence of 51 amino acids nih.gov~20 amino acids plos.orgnih.gov
Heavy Chain Length 30 amino acids nih.gov30 amino acids plos.org
Interchain Sequence 24 amino acids nih.gov24 amino acids plos.orgnih.gov
Light Chain Length 12 amino acids (mature) nih.gov13 amino acids (mature) plos.org
Key PTMs Tryptophan bromination, C-terminal cleavage nih.gov6-Br-Trp, C-terminal amidation plos.org

Purification and Methodological Characterization of this compound

The initial isolation of this compound from the green sea urchin S. droebachiensis was achieved by purifying extracts from its coelomocytes. nih.gov For the homologous peptide Eethis compound from E. esculentus, a bioassay-guided purification approach was employed, where fractions were tested for antimicrobial activity to guide the separation process. plos.orgnih.gov These purification procedures typically involve multiple chromatographic steps, such as high-performance liquid chromatography (HPLC), to separate the peptide from the complex mixture of cellular components.

A combination of molecular biology and analytical chemistry techniques has been used for the structural characterization of this compound.

cDNA Cloning and Sequencing: This was used to determine the full amino acid sequence of the precursor protein, providing the theoretical blueprint of the peptide chains. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry was critical in determining the precise molecular mass of the native peptide. plos.org The discrepancy between the experimentally measured mass and the mass calculated from the cDNA-deduced sequence provided the first evidence of post-translational modifications, namely the bromination of a tryptophan residue. nih.gov

Nuclear Magnetic Resonance (NMR): NMR analysis was used to definitively confirm the nature and position of the post-translational modification, identifying it as 6-bromo-tryptophan in Eethis compound. plos.orgnih.gov

Table 2: Key Characteristics of Native this compound

PropertyDescriptionReference(s)
Source Organism Strongylocentrotus droebachiensis (Green Sea Urchin) nih.gov
Molecular Mass ~4.5 kDa nih.gov
Structure Heterodimer of a heavy chain and a light chain nih.gov
Heavy Chain Length 30 amino acids nih.gov
Light Chain Length 12 amino acids nih.gov
Inter-chain Linkage Single disulfide bond nih.govplos.org
Key PTM Brominated Tryptophan nih.gov

Molecular and Cellular Mechanisms of Action of Centrocin 1

Identification and Characterization of Direct Molecular Targets of Centrocin 1

This compound is a heterodimeric peptide, composed of a heavy chain and a light chain linked by a disulfide bond. researchgate.netnih.gov The heavy chain is primarily responsible for its biological activity. researchgate.netnih.gov While its primary function is antimicrobial, emerging evidence suggests it also possesses anti-inflammatory properties. nih.govdbaasp.org The direct molecular targets of this compound are multifaceted, encompassing components of both microbial and mammalian cells.

Detailed studies on the receptor binding kinetics and thermodynamics of this compound are not extensively available in the public domain. However, the initial interaction of cationic AMPs like this compound with target cells is known to be driven by electrostatic forces. gu.se These peptides preferentially bind to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. gu.seuminho.pt This initial binding is a critical determinant of its antimicrobial specificity and efficacy. gu.se In mammalian cells, this compound has been shown to interact with components of the inflammatory response system. For instance, it can modulate the signaling of Toll-like receptors (TLRs), which are key pattern recognition receptors in the innate immune system. nih.govmdpi.com The specific binding kinetics and thermodynamic parameters of these interactions remain an area for further investigation.

Current research has not extensively detailed the direct enzyme inhibition or activation profiles of this compound. However, some studies suggest that AMPs can interfere with essential metabolic functions by acting on enzymatic proteins, which can lead to bacterial cell death. iomcworld.com For example, some AMPs are known to reduce enzyme activity. uit.no There is no specific evidence to date that this compound directly inhibits or activates specific enzymes as its primary mode of action.

The modulation of protein-protein interactions is a potential mechanism of action for this compound, particularly in the context of its immunomodulatory effects. By interacting with cell surface receptors like TLRs, this compound can influence the downstream signaling cascades that involve a series of protein-protein interactions. nih.govmdpi.com For example, the activation of TLRs leads to the recruitment of adaptor proteins and subsequent activation of transcription factors, a process that is entirely dependent on specific protein-protein interactions. gu.se While direct evidence of this compound modulating specific protein-protein interactions is still emerging, its influence on inflammatory signaling pathways strongly suggests such a role. mdpi.com

Some antimicrobial peptides are known to translocate into the cytoplasm and interact with intracellular targets, including nucleic acids, thereby interfering with DNA/RNA synthesis. gu.seiomcworld.com For instance, peptides like buforin II and tachyplesin can bind to nucleic acids. uit.no While it is plausible that this compound could have a similar mechanism, specific studies confirming its direct interaction with nucleic acids and the functional consequences of such an interaction are not yet available.

Protein-Protein Interaction Modulation by this compound

Intracellular Signaling Pathway Perturbations Induced by this compound

This compound has been shown to significantly perturb intracellular signaling pathways, particularly those involved in the inflammatory response. mdpi.commdpi.com

This compound and its derivatives have demonstrated notable anti-inflammatory and immunomodulatory effects by modulating the expression and release of downstream effector molecules. nih.govmdpi.com In mammalian models, this compound has been shown to significantly reduce the expression of various pro-inflammatory cytokines. mdpi.com

Table 1: Modulation of Pro-inflammatory Cytokines by this compound

Cytokine Cell Type/Model Effect Reference
IL-12p40 Propionibacterium acnes-challenged monocytes Significantly reduced expression mdpi.com
IL-6 P. acnes-challenged monocytes, LPS-induced THP-1 monocytes Significantly reduced expression mdpi.com
IL-1β P. acnes-challenged monocytes Significantly reduced expression mdpi.com
TNF-α P. acnes-challenged monocytes, LPS-induced THP-1 monocytes, ear tissue Significantly reduced expression, Attenuated mdpi.com
IL-8 Ear tissue Attenuated mdpi.com
MMP-2 Ear tissue Attenuated mdpi.com

This modulation of cytokine production highlights the ability of this compound to interfere with the signaling pathways that lead to their expression, such as the NF-κB pathway, which is a central regulator of inflammation. gu.semdpi.com By downregulating these key inflammatory mediators, this compound can effectively dampen the inflammatory response. mdpi.com While AMPs are recognized as crucial downstream effector molecules in echinoderm immunity, there is currently no evidence to suggest that echinoderm AMPs like this compound directly modulate the expression of chemokines or cytokines within the echinoderm immune system itself. uit.no

Transcriptomic and Proteomic Signatures Elicited by this compound

The direct transcriptomic and proteomic signatures elicited by the application of this compound to target cells are not extensively documented in current scientific literature. Research has primarily focused on the expression of the gene encoding this compound rather than the downstream cellular changes the peptide itself induces.

Studies on the coelomocytes of sea urchins, such as Strongylocentrotus droebachiensis and Arbacia lixula, have provided insights into the transcriptomic context in which this compound is produced. The expression of antimicrobial peptides (AMPs), including this compound, is a component of a broader and complex immune response. gwu.edufrontiersin.org For instance, transcriptomic analysis of coelomocytes from S. droebachiensis indicates that transcripts for this compound are specifically found in phagocytes. researchgate.net In Arbacia lixula, the gene for this compound was noted to be upregulated in the ovary. researchgate.net When these immune cells are challenged with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), they initiate a significant transcriptomic shift, upregulating a suite of immune-related genes. physiology.org However, these studies characterize the response of the producing cell to a stimulus, not the response of a target cell to this compound.

Similarly, proteomic analyses have been conducted on the coelomic fluid and coelomocytes of sea urchins, identifying a diverse array of proteins involved in immunity, but without isolating the specific proteomic changes induced by this compound exposure. gwu.edunih.gov Future research utilizing techniques such as RNA-seq and mass spectrometry on cells treated with purified this compound is needed to elucidate its specific transcriptomic and proteomic signatures. scispace.com

Epigenetic Modifications Influenced by this compound

There is currently no scientific evidence available to suggest that this compound influences or induces epigenetic modifications. The study of epigenetic mechanisms, such as DNA methylation and histone modifications, in response to antimicrobial peptides is an emerging field. researchgate.netmdpi.com While some natural compounds are known to be epigenetic modifying agents, research has not yet explored this aspect for the this compound peptide. mdpi.com

Subcellular Localization and Compartmentalization of this compound

The subcellular localization of this compound is closely tied to its function within the innate immune system of the sea urchin. In the adult green sea urchin, Strongylocentrotus droebachiensis, this compound is specifically produced by phagocytes, which are a primary type of immune cell. researchgate.netaai.org

Immunocytochemistry and immunoblotting studies have revealed that this compound is stored within cytoplasmic granular vesicles inside these phagocytes. escholarship.org Following the phagocytosis of bacteria, these this compound-containing vesicles have been observed to co-localize with the engulfed pathogens. This suggests that the vesicles fuse with phagosomes to form phagolysosomes, where the peptide is released to directly eliminate the invading microorganisms. frontiersin.orgaai.org

In the larval stages of development, the localization pattern is different but still associated with immune defense. In S. purpuratus larvae, this compound has been identified in blastocoelar cells. escholarship.org These cells, considered larval phagocytes, are concentrated around the stomach and esophagus, and are also found patrolling within the larval arms, positioning them to respond to ingested pathogens. gwu.edu

Cellular Phenotypes Induced by this compound in In Vitro Models

The effect of this compound on the proliferation and viability of cells appears to be context-dependent, showing low toxicity to normal mammalian cells while extracts containing related peptides exhibit cytotoxicity towards cancer cells. Synthetic peptides derived from the heavy chain of this compound, which is responsible for its biological activity, have been tested on mammalian cell lines. mdpi.com These studies indicate a favorable toxicity profile for potential therapeutic use.

Conversely, investigations using crude and filtered cell-free coelomic fluid extracts from the sea urchin Arbacia lixula, a source of various bioactive molecules including AMPs like centrocins, have demonstrated cytotoxic effects against the triple-negative breast cancer (TNBC) cell line MDA-MB231. mdpi.comresearchgate.net The exposure of these cancer cells to the extracts resulted in a concentration-dependent decrease in cell viability. researchgate.net

Table 1: In Vitro Cytotoxicity Data Related to this compound

Cell LineCompound/ExtractTime of ExposureIC₅₀ (µg/mL)
MDA-MB231Crude coelomic fluid extract (A. lixula)48 h9.16
MDA-MB231<10 kDa filtered coelomic fluid fraction (A. lixula)48 h8.34

This table presents the half-maximal inhibitory concentration (IC₅₀) values from studies on a human breast cancer cell line. Data sourced from researchgate.net.

Direct research on the modulation of cancer cell migration and invasion by this compound is limited. However, its fundamental role in the immune response inherently involves the modulation of cellular motility. The process of phagocytosis, central to this compound's function, is a dynamic act of cellular movement and engulfment performed by phagocytes. gwu.edu

Studies on the broader immune response in sea urchins show that challenges with LPS can induce changes in proteins associated with cell migration and adhesion, suggesting that peptides involved in this response contribute to guiding immune cells to sites of injury or infection. gwu.edu While some marine peptides have been shown to inhibit the proliferation and migration of tumor cells, specific data for this compound in this context is not yet available. scispace.com Therefore, while this compound is a key modulator of immune cell motility, its effects on the migration and invasion of other cell types, such as metastatic cancer cells, remain an area for future investigation. uit.no

This compound and its derivatives are capable of inducing specific immunomodulatory and anti-inflammatory cellular states in mammalian cells. The heavy chain of this compound, in particular, has been shown to possess potent anti-inflammatory properties. scispace.commdpi.com

In in vitro models using LPS-stimulated mammalian immune cells, synthetic peptides derived from this compound have been shown to significantly reduce the secretion of key pro-inflammatory cytokines. mdpi.com This includes a reduction in Tumor Necrosis Factor-alpha (TNF-α) and, for some derivatives, Interleukin-6 (IL-6). mdpi.com By suppressing these pro-inflammatory signals, this compound can promote a shift in macrophage polarization towards an anti-inflammatory, or M2-like, phenotype, which is crucial for resolving inflammation and promoting tissue repair. mdpi.com This ability to modulate the host immune response, in addition to its direct microbicidal activity, highlights its role in inducing a balanced defensive state that can combat infection while mitigating excessive inflammation. gu.se

Structure Activity Relationship Sar Studies of Centrocin 1

Elucidation of Key Pharmacophoric Features of Centrocin 1

The pharmacophore of an antimicrobial peptide describes the essential three-dimensional arrangement of chemical groups responsible for its biological activity. For this compound, the pharmacophore is primarily defined by the characteristics of its heavy chain.

The HC is both cationic, possessing a net positive charge, and amphipathic, meaning it has distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.gov This dual nature is a hallmark of many antimicrobial peptides and is crucial for their mechanism of action. The positive charge promotes initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov

Further investigation has pinpointed the N-terminal region of the heavy chain as the core bioactive domain. researchgate.net This region has a high concentration of both cationic residues (like arginine and lysine) and hydrophobic residues (notably tryptophan). nih.gov This specific combination allows the peptide to first bind to and then disrupt the bacterial membrane, which is considered its primary mode of action. researchgate.net

Interestingly, native this compound features tryptophan residues that are post-translationally modified with bromine atoms. nih.govresearchgate.net However, SAR studies using synthetic, non-brominated versions of the heavy chain demonstrated that this modification is not essential for its direct bactericidal activity. nih.gov This suggests the bromination may serve other biological roles not directly related to bacterial killing. The key pharmacophoric features are therefore the cationic and amphipathic properties conferred by the specific amino acid sequence of the N-terminal region of the heavy chain.

Systematic Chemical Modification of the this compound Core Structure

Building on the understanding of its key features, researchers have systematically modified the this compound heavy chain to create smaller, more potent, and synthetically accessible analogues. This has involved truncation, amino acid substitution, and other chemical alterations.

Truncation and Sequence Optimization: The initial hypothesis that the N-terminal region was the active site led to the creation of truncated analogues. nih.gov A 16-amino acid peptide from the N-terminus, HC(1-16), was synthesized but showed a reduction in antibacterial activity compared to the full-length heavy chain. nih.gov

Alanine (B10760859) Scanning and Key Residue Identification: To identify which amino acids were most critical for activity, an alanine scan was performed on a truncated analogue. researchgate.net This technique involves systematically replacing each amino acid in the sequence with alanine and observing the effect on antimicrobial potency. The scan revealed that the two tryptophan (Trp) residues were crucial for activity against Gram-negative bacteria. For Gram-positive bacteria, the Trp residue at position two appeared to be the most critical. researchgate.net

Further Analogue Development: The 12-mer P6 peptide became a new scaffold for further optimization. By substituting amino acids to increase the net positive charge and enhance the peptide's amphipathic character, even more potent analogues were created. uit.no For example, the analogue P6-W6R8 showed superior antimicrobial activity in the low micromolar range against both Gram-positive and Gram-negative bacteria. uit.no Other modifications, such as N-terminal acylation with fatty acids (lipidation) and head-to-tail cyclization, have also been explored to fine-tune the peptide's properties. researchgate.netuit.no While direct cyclization of P6 resulted in lower activity, the cyclized version of the modified P6-W6R8 analogue was highly potent. uit.no

Table 1: Key Analogues of this compound Heavy Chain and Their Modifications

Peptide Name Parent Sequence Key Modifications
Eethis compound HC (P1) Native 30-amino acid heavy chain Full-length sequence, used as baseline.
HC(1-16) (P2) Eethis compound HC Truncated to the first 16 N-terminal residues.
P6 Eethis compound HC(1-12) Truncated to 12 residues; Asp8→Ala, Asn12→Lys; C-terminal amidation.
P6-W6R8 P6 Further substitutions to increase amphipathicity and charge.
cP6 P6 Head-to-tail cyclization of the P6 sequence.
cP6-W6R8 P6-W6R8 Head-to-tail cyclization of the P6-W6R8 sequence.

Stereochemical Influences on this compound Activity

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor that influences the pharmacological properties of peptides, including their efficacy, stability, and selectivity. dntb.gov.ua In nature, peptides are almost exclusively composed of L-amino acids. The use of their mirror-image counterparts, D-amino acids, in synthetic analogues can lead to significant changes in biological activity. nih.gov For instance, incorporating D-amino acids can render peptides less susceptible to degradation by proteases, thereby increasing their stability in biological systems. nih.gov Furthermore, systematic stereochemical substitution can fine-tune the peptide's structure to enhance its interaction with microbial membranes while potentially reducing toxicity towards host cells. nih.gov

Despite its established importance in the field of antimicrobial peptide design, specific stereochemical studies on this compound or its analogues have not been reported in the reviewed scientific literature. Research involving the synthesis of this compound diastereomers (analogues containing one or more D-amino acids) would be a valuable future step in exploring its full therapeutic potential.

Computational SAR Modeling of this compound and its Analogs

Computational, or in silico, methods are increasingly used to predict and rationalize the structure-activity relationships of drug candidates, saving time and resources compared to purely experimental approaches. nih.gov

For this compound, initial SAR studies were guided by in silico analysis, which predicted that the N-terminal domain of the heavy chain was the most likely location of the antimicrobial pharmacophore. researchgate.net This prediction was subsequently validated by the experimental truncation studies that followed. researchgate.net

While more advanced computational techniques like Molecular Dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling are powerful tools for studying antimicrobial peptides, their specific application to this compound is not extensively detailed in published research. dntb.gov.uamdpi.com MD simulations can provide atomic-level insights into how a peptide interacts with a bacterial membrane, while QSAR models use statistical methods to correlate chemical structures with observed biological activity. nih.govnih.gov For other peptides, computational alanine scanning based on approaches like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method has been used to calculate the energetic impact of mutations, corroborating experimental findings. researchgate.net The application of these sophisticated modeling techniques to the this compound family of peptides represents a promising avenue for the future rational design of novel, highly effective antimicrobial agents.

Preclinical Efficacy and Target Engagement Studies of Centrocin 1 in Model Systems

In Vitro Biological Activity Profiling of Centrocin 1

The initial characterization of this compound's biological activity has been extensively performed through a variety of in vitro assays. These studies have been crucial in elucidating the peptide's spectrum of activity and mechanism of action.

Cell-Based Functional Assays for this compound Activity

Cell-based functional assays are fundamental in determining the biological effects of a compound on living cells. accelevirdx.combmglabtech.com For this compound, these assays have primarily focused on its antimicrobial and anti-inflammatory capabilities.

Studies have shown that this compound and its derivatives exhibit marked microbicidal effects against a broad range of pathogens. uit.no The heavy chain of this compound, in particular, is responsible for its antimicrobial activity. uit.no Minimal microbicidal concentration (MMC) assays revealed that the heavy chain of this compound (CEN1 HC) is effective against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov For instance, concentrations of 3.1–6.3 mg/L of CEN1 HC were sufficient to eliminate at least 99% of all tested bacterial strains in a low-salt medium. nih.gov

Beyond its antimicrobial actions, this compound has potent anti-inflammatory properties. It has been shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-12p40 (IL-12p40), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNFα) in human monocytic cell lines challenged with bacteria or lipopolysaccharide (LPS). mdpi.comresearchgate.net Specifically, in Propionibacterium acnes-challenged monocytes, this compound decreased the secretion of these inflammatory mediators. mdpi.com

Immunocytochemistry studies have provided insights into the cellular mechanism of this compound. In phagocytes, the peptide is stored in granular vesicles. uit.no Upon encountering bacteria, these vesicles co-localize with the phagocytosed microbes, suggesting a role for this compound in the formation of phagolysosomes to eliminate pathogens within the cell. uit.nouit.no

Table 1: In Vitro Antimicrobial Activity of this compound and its Analogs This table summarizes the minimal inhibitory concentration (MIC) values of this compound and its heavy chain (HC) against various microorganisms.

Compound/Analog Microorganism MIC (µM) Source
This compound Corynebacterium glutamicum 1.3 researchgate.net
This compound Staphylococcus aureus 2.5 researchgate.net
This compound Escherichia coli 1.3 researchgate.net
Eethis compound Corynebacterium glutamicum 0.78 researchgate.net
Eethis compound Staphylococcus aureus 0.78 researchgate.net
Eethis compound Escherichia coli 0.1 researchgate.net
Eethis compound Pseudomonas aeruginosa 0.78 researchgate.net

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High-Throughput Screening Approaches for this compound Target Validation

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. labmanager.comox.ac.uk While specific HTS campaigns solely focused on validating the molecular target of this compound are not extensively detailed in the available literature, the principles of HTS are relevant to the broader discovery and optimization of AMPs. nih.gov The initial identification of hits from large compound libraries is a key step in this process. labmanager.com

The process often involves several phases, including assay preparation, a pilot screen, a primary screen to identify "hits," and subsequent secondary screening to confirm these hits and develop them into leads. labmanager.com For peptides like this compound, HTS can be employed to screen synthetic peptide libraries derived from the original sequence to identify analogs with improved activity or other desirable properties. gu.se This approach helps in understanding the structure-activity relationship, as seen in the evaluation of various truncated and modified versions of this compound's heavy chain. uit.no

In Vivo Mechanistic Studies of this compound in Non-Human Models

In vivo studies are critical for understanding the physiological effects and therapeutic potential of a compound in a whole organism.

Target Engagement Validation in Animal Models

Target engagement confirms that a drug candidate interacts with its intended molecular target within a living organism. pelagobio.com For this compound, direct target engagement validation in animal models primarily revolves around its antimicrobial and anti-inflammatory effects in disease contexts. The demonstration of a compound's efficacy in a relevant animal model provides strong evidence of target engagement. chemicalprobes.org

Studies have shown that a fragment of this compound, CEN1 HC, significantly reduces bacterial counts in animal models of infected wounds. uit.nocristin.no This reduction in bacterial load is a direct consequence of the peptide engaging and killing the pathogenic bacteria in vivo. Furthermore, the observation that Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) did not develop resistance to CEN1 HC under continuous exposure highlights a sustained and effective engagement with its bacterial targets. uit.no

Phenotypic Responses Elicited by this compound in Model Organisms

The administration of this compound or its active fragments elicits observable phenotypic responses in model organisms, primarily related to the resolution of infection and inflammation. In a rat model of Propionibacterium acnes-induced ear swelling, this compound attenuated the inflammatory response by reducing pro-inflammatory cytokines IL-8 and TNFα, as well as the matrix metalloproteinase MMP-2 in the ear tissue. mdpi.com

The primary phenotypic outcome observed in infection models is the clearance of the bacterial infection. cristin.no This is a crucial indicator of the peptide's efficacy and its ability to modulate the host's response to the pathogen. The use of model organisms allows for the assessment of such complex biological responses that cannot be fully replicated in vitro. cam.ac.uk

Exploration of this compound's Biological Impact in Disease Models

The therapeutic potential of this compound has been explored in relevant disease models, particularly those involving bacterial infections. As mentioned, CEN1 HC has shown efficacy in two different animal models of infected wounds, demonstrating its potential as a topical antimicrobial agent. uit.nocristin.no

The ability of this compound to not only kill bacteria but also modulate the host's inflammatory response is a significant advantage. In a mouse model of surgical site infections, other antimicrobial peptides have been shown to be effective, providing a framework for how this compound could be further evaluated. gu.se The anti-inflammatory properties of this compound could be beneficial in mitigating the excessive inflammation often associated with severe infections. mdpi.com

Table 2: Summary of Preclinical In Vivo Studies of this compound Analogs This table outlines the key findings from in vivo studies involving this compound derivatives in various animal models.

Compound/Analog Animal Model Disease/Condition Key Findings Source
CEN1 HC Rat P. acnes-induced ear inflammation Attenuated pro-inflammatory cytokines (IL-8, TNFα) and MMP-2 in ear tissue. mdpi.com
CEN1 HC Not Specified Infected wounds Significantly reduced bacterial counts. uit.nocristin.no
CEN1 HC Not Specified Infected wounds S. aureus and MRSA failed to develop resistance. uit.no

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Advanced Methodologies for Centrocin 1 Research

Spectroscopic and Spectrometric Techniques for Centrocin 1 Analysis

The structural and compositional analysis of this compound relies heavily on spectroscopic and spectrometric methods. These techniques provide detailed insights into the peptide's molecular weight, structure, and unique post-translational modifications.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been crucial in determining the molecular mass of this compound and its variants, such as Eethis compound from the sea urchin Echinus esculentus. nih.govuniprot.org High-resolution mass spectrometry (HR-MS) further provides precise mass data, which, when compared with the deduced sequences from cDNA, has pointed towards post-translational modifications. researchgate.net For instance, a discrepancy between the observed mass and the theoretical mass led to the identification of a brominated tryptophan residue within the structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. lu.se While detailed 3D structural data for this compound is still emerging, 1H NMR experiments have been instrumental in analyzing its aggregation behavior and interaction with other molecules. lu.seuit.no Furthermore, NMR analysis, in conjunction with mass spectrometry, was used to confirm the presence and position of post-translationally brominated tryptophan residues in related centrocins. plos.orgnih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to study the secondary structure of peptides like this compound. units.it The technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's folding, such as the presence of α-helices and β-sheets. units.ityoutube.com Studies on peptide fragments derived from this compound have used CD spectroscopy to assess their conformational integrity, indicating a low degree of secondary structure in isolation. dntb.gov.uadntb.gov.ua

UV-Visible Spectroscopy: This technique is often used in conjunction with chromatography to detect and quantify peptides. mdpi.com During purification processes like HPLC, a photodiode array (PDA) detector is used to monitor the absorbance of the eluate across a range of UV-Vis wavelengths (e.g., 190 to 500 nm), allowing for the identification of peptide-containing fractions. plos.org

Table 1: Spectroscopic and Spectrometric Data for Centrocin Peptides

Technique Application Finding for Centrocins Citation
Mass Spectrometry Molecular Weight Determination Native this compound: ~4.5 kDa; Native Centrocin 2: ~4.4 kDa. nih.gov
Post-Translational Modification Analysis Identification of brominated tryptophan residues. nih.govnih.gov
NMR Spectroscopy Structural Analysis Confirmed the presence of 6-Br-Trp in EeCentrocins. nih.govnih.gov
Circular Dichroism Secondary Structure Analysis Peptide fragments of this compound show low helicity. dntb.gov.uadntb.gov.ua
UV-Vis Spectroscopy Detection and Quantification Used with HPLC for fraction analysis (190-500 nm). plos.org

Chromatographic Separation and Purification Methodologies for this compound

The isolation of this compound from its natural source, the coelomocytes of sea urchins, involves a multi-step purification process where chromatography plays a central role.

Solid-Phase Extraction (SPE): As an initial step, SPE is used to fractionate the crude extract from lyophilized coelomocytes. nih.gov For instance, an aqueous extract might be passed through an SPE column and eluted with increasing concentrations of an organic solvent like acetonitrile (B52724) (ACN). plos.orgnih.gov Bioassay-guided fractionation, where fractions are tested for antimicrobial activity, often identifies a specific eluate (e.g., 40% ACN) for further purification. plos.orgnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary method for purifying this compound to homogeneity. nih.govfrontiersin.org This technique separates peptides based on their hydrophobicity. A preparative C18 column is commonly used, with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govmdpi.com Peptides are eluted using a linear gradient of increasing acetonitrile concentration. nih.govresearchgate.net The purity of the final peptide is often verified using analytical HPLC, which can achieve purity levels greater than 90-97%. researchgate.netfrontiersin.org

Table 2: Chromatographic Parameters for this compound Purification

Parameter Description Citation
Initial Extraction Liquid-liquid extraction with 60% acetonitrile containing 0.1% TFA. nih.gov
SPE Column Not specified, but elution with 40% acetonitrile showed high activity. plos.orgnih.gov
HPLC Column Preparative XBridge C18 (5 µm, 19 × 250 mm) or similar. nih.gov
Mobile Phase Solvent A: 0.05% TFA in H₂O; Solvent B: 0.05% TFA in acetonitrile. nih.gov
Flow Rate Typically 8 ml/min for preparative scale. nih.govresearchgate.net
Detection UV-Vis photodiode array detector. plos.orgnih.gov

Advanced Imaging Techniques for this compound Localization and Interaction Studies

Understanding where this compound is located within cells and how it interacts with pathogens is key to deciphering its biological role. Advanced imaging techniques have been pivotal in these investigations.

Fluorescence and Confocal Microscopy: To visualize this compound within sea urchin immune cells (coelomocytes), researchers use immunolabeling. uit.no This involves using a primary antibody that specifically recognizes this compound, followed by a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488). uit.no Standard fluorescence microscopy has shown that granular vesicles containing this compound move towards invading bacteria within the cell's cytoplasm. uit.no Confocal microscopy, which provides higher resolution and optical sectioning capabilities, has confirmed that these this compound-containing vesicles are concentrated around phagocytosed bacteria, with studies showing that 92% of these bacteria are associated with the vesicles. uit.nosvi.nl These imaging studies suggest a direct role for this compound in the intracellular defense against pathogens. uit.no

Omics Approaches (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide a global view of the molecular landscape, offering insights into the genes, proteins, and metabolites associated with this compound and its function. frontiersin.orggenome.gov

Genomics and Transcriptomics: The genes encoding this compound and 2 have been identified and sequenced. nih.gov These studies revealed that the full-length proteins consist of a preprosequence, which is later cleaved to produce the mature two-chain peptide. nih.gov Gene expression profiling has shown that this compound transcripts are specifically found in the phagocyte class of coelomocytes, unlike other related antimicrobial peptides which are also found in different cell types. researchgate.net This targeted expression supports its specialized role in phagocytic defense. researchgate.netuit.no

Proteomics: Proteomic approaches, often coupled with mass spectrometry, are fundamental to the discovery and characterization of peptides like this compound from complex biological samples. cancer.gov Proteomics confirms the peptide's sequence and identifies post-translational modifications, such as the bromination of tryptophan, which is not predictable from the gene sequence alone. nih.govbiorxiv.org Future proteomics studies could investigate changes in the proteome of bacteria or host cells upon exposure to this compound, revealing its mechanism of action and effects on cellular pathways.

Metabolomics: While specific metabolomics studies focused solely on this compound are not widely reported, this approach holds potential. Analyzing the metabolic changes in bacteria treated with this compound could identify the specific metabolic pathways that are disrupted, providing a deeper understanding of its antimicrobial mechanism.

Biophysical Methods for Characterizing this compound-Target Interactions

Quantifying the binding affinity and kinetics of this compound to its molecular targets, such as components of bacterial membranes, is essential for understanding its potency and mechanism.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure molecular interactions in real-time. harvard.eduwikipedia.org In a typical experiment, a target molecule (ligand), such as a component of a bacterial cell wall, is immobilized on a sensor chip. harvard.edu A solution containing this compound (analyte) is then flowed over the surface. harvard.edu The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU). harvard.eduhoriba.com This allows for the determination of key kinetic parameters like the association rate (ka), dissociation rate (kd), and the equilibrium binding constant (KD), which is a measure of affinity. harvard.edu While specific SPR data for this compound is not yet widely published, this technique has been proposed and used for similar antimicrobial peptides to elucidate their interactions with targets. scispace.comnih.gov

Synthetic Modifications and Analog Development of Centrocin 1

Design Principles for Centrocin 1 Derivatives with Modulated Activity

The development of optimized this compound analogs is guided by several key structure-activity relationship (SAR) principles aimed at enhancing antimicrobial efficacy while minimizing toxicity. These principles primarily involve peptide truncation, amino acid substitution, and the modulation of fundamental physicochemical properties like net charge and hydrophobicity. researchgate.netum.edu.my

Truncation and Core Active Region Identification: A primary strategy in modifying this compound has been to identify the minimal sequence length required for activity. It was determined that the N-terminal region of the heavy chain is crucial for its antimicrobial function. uit.no This led to the successful truncation of the 30-residue heavy chain to less than half its original size without a significant loss of potency. researchgate.net An optimized 12-residue lead peptide, named P6, was developed from the N-terminal segment of the Eethis compound heavy chain. This truncated peptide retained much of the antimicrobial activity of the parent molecule, making it a foundational scaffold for further modifications. researchgate.netuit.no

Amino Acid Substitution and Physicochemical Modulation: Systematic amino acid substitutions have been employed to fine-tune the activity of this compound analogs. Key findings include:

Net Positive Charge: Increasing the net positive charge is a critical factor for enhancing antimicrobial activity. This is often achieved by replacing neutral or acidic residues with cationic ones, such as arginine (Arg) or lysine (B10760008) (Lys). uit.nofrontiersin.org For example, substituting the negatively charged aspartic acid (Asp) at position 8 with a neutral alanine (B10760859) (Ala) or a cationic arginine (Arg) significantly boosted antibacterial effects, likely by enhancing interactions with negatively charged bacterial membranes. uit.nouit.no

Hydrophobicity: The balance of hydrophobicity is essential. The native heavy chain contains two noteworthy 6-Bromo-Tryptophan (6-Br-Trp) residues near the N-terminus, which contribute significantly to its hydrophobic character. nih.govresearchgate.net In synthetic analogs, these are typically replaced with standard tryptophan (Trp). uit.no While hydrophobicity is necessary for membrane insertion, excessive hydrophobicity can lead to non-specific toxicity. um.edu.my Modifications such as incorporating additional Trp residues or N-terminal acylation with fatty acids have been used to modulate this property. researchgate.netuit.no

An alanine scan of the P6 peptide identified that the two tryptophan residues were particularly crucial for activity against Gram-negative bacteria. researchgate.net These design principles have enabled the generation of optimized peptides with potent, broad-spectrum activity and low toxicity, making them promising candidates for further development. researchgate.netuit.no

Table 1: Selected Analogs of this compound Heavy Chain and Their Properties

Peptide Name Sequence/Modification Key Design Principle(s) Observed Outcome Reference(s)
Eethis compound HC (P1) 30-amino acid native heavy chain sequence (with Trp for Br-Trp) Parent Peptide Potent antimicrobial activity, serves as a template. uit.no
HC(1-16) (P2) Truncated 16-amino acid N-terminal fragment Truncation Reduced activity compared to P1, but indicated the importance of the N-terminus. uit.no
P6 (HC(1-12)A8K12) 12-amino acid fragment GWW RRTV A VVKK -NH₂ Truncation, Amino Acid Substitution (Asp8→Ala, Asn12→Lys), C-terminal Amidation Potent antimicrobial activity, low toxicity, established as an optimized lead peptide. researchgate.netuit.no
P6-W6R8 P6 analog with Thr6→Trp and Ala8→Arg substitutions Hydrophobicity Increase, Net Charge Increase One of the most potent analogs with strong activity against Gram-positive and Gram-negative bacteria. uit.nouit.no
cP6-W6R8 Head-to-tail cyclized version of P6-W6R8 Cyclization Potent antimicrobial activity, comparable to its linear counterpart, suggesting structure is more influential than cyclization for this sequence. uit.nouit.no
C12-P6 P6 with N-terminal dodecanoic acid (C12) acylation Lipidation (N-terminal acylation) Increased lipophilicity; activity modulation dependent on acyl chain length. researchgate.netuit.no

Chemo- and Regioselective Functionalization of this compound

Chemo- and regioselective functionalization refers to the precise chemical modification of specific sites within the peptide. Such modifications are crucial for creating derivatives with tailored properties. For this compound and its analogs, these strategies have been applied to the peptide termini and specific amino acid side chains.

N-Terminal Functionalization: The N-terminal amine is a common site for modification. A key strategy has been N-terminal acylation, which involves attaching a fatty acid chain. rsc.org This modification, also known as lipidation, increases the peptide's hydrophobicity and can enhance its membrane-disrupting activity. Analogs of the lead peptide P6 have been synthesized with N-terminal octanoic (C8), decanoic (C10), or dodecanoic (C12) acids, demonstrating that lipophilicity can be systematically tuned to optimize potency. researchgate.netuit.no

C-Terminal Functionalization: The C-terminus is most commonly functionalized via amidation, a modification found in many natural AMPs. uit.no Replacing the C-terminal carboxylic acid with an amide removes a negative charge and increases the peptide's net positive charge, which is a critical determinant of its interaction with bacterial membranes. researchgate.netuit.no This modification was integral to the development of the potent P6 analog. researchgate.net

Side-Chain Functionalization: The amino acid side chains offer diverse opportunities for selective modification.

Tryptophan (Trp): The indole (B1671886) ring of tryptophan is a unique site for functionalization. The native Eethis compound contains 6-bromo-tryptophan. nih.gov While synthetic analogs typically use standard tryptophan, the indole ring can be targeted for various chemical reactions. Modern methods, including chemoenzymatic catalysis or transition-metal catalyzed cross-coupling, allow for the selective modification of tryptophan residues within a peptide sequence without altering other amino acids. acs.orgrsc.orgrsc.org This could be used to attach imaging agents, bio-orthogonal handles, or other functional groups to this compound analogs to probe their function or alter their properties.

Cysteine (Cys): The native this compound heterodimer is formed via a disulfide bond involving cysteine residues. researchgate.net The thiol group of cysteine is highly reactive and provides a specific handle for modification through reactions like maleimide (B117702) chemistry or hydrosulfuration. qyaobio.comresearchgate.net This allows for the site-specific conjugation of molecules such as PEG, toxins, or probes.

Prodrug Strategies and Conjugation Methodologies for this compound

Although specific prodrugs of this compound have not been detailed in published literature, general prodrug and conjugation strategies applicable to peptides could be leveraged to improve its therapeutic profile. annualreviews.orgmdpi.com A prodrug is an inactive or less active derivative that is converted into the active drug within the body, which can help overcome issues like poor stability or delivery. nih.govnih.gov

Prodrug Strategies: The goal of a prodrug strategy for a peptide like this compound would be to enhance its stability against proteases, improve its solubility, or control its release.

Esterification: Modifying carboxyl groups (e.g., on Asp or Glu residues, or the C-terminus) to form biodegradable esters can increase lipophilicity and membrane permeability. mdpi.com These esters can be designed to be cleaved by endogenous esterase enzymes to release the active peptide.

Peptide-Drug Conjugates (PDCs): A more advanced strategy involves creating a conjugate where the this compound analog is linked to another molecule via a cleavable linker. nih.govresearchgate.net For example, attaching a hydrophilic polymer like polyethylene (B3416737) glycol (PEGylation) can increase the peptide's half-life in circulation by shielding it from proteases and reducing renal clearance. qyaobio.com The linker would be designed to be sensitive to conditions at a target site (e.g., enzymes overexpressed in an infection) to release the active peptide.

Conjugation Methodologies: Conjugation is the process of covalently linking the peptide to another molecule, which could be a carrier, a targeting moiety, or a probe.

Carrier Conjugation: To improve pharmacokinetics, this compound analogs could be conjugated to larger carrier molecules. PEGylation is a common method used to increase the size and solubility of peptide drugs. qyaobio.com Another approach is conjugation to proteins like albumin, either directly or through a lipid tail that promotes binding to circulating albumin.

Targeting Moiety Conjugation: For targeted delivery, the peptide could be conjugated to a molecule that recognizes a specific receptor. For instance, in an anti-cancer context, a peptide could be linked to a ligand that binds to receptors overexpressed on tumor cells. mdpi.com

Chemical Linkers: The choice of linker is critical for conjugation. Linkers can be stable or cleavable. Cleavable linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of specific enzymes (e.g., cathepsins, matrix metalloproteinases). drug-dev.com Common conjugation chemistries target reactive functional groups like the amines of lysine residues or the thiol of cysteine. qyaobio.com

Development of this compound Probes for Biological Research

To investigate the mechanism of action, cellular localization, and molecular interactions of this compound, its analogs can be developed into biological probes. This typically involves attaching a reporter molecule, such as a fluorescent dye or an affinity tag like biotin (B1667282). frontiersin.orgbeilstein-journals.org

Fluorescent Probes: Labeling a this compound analog with a fluorophore allows its visualization in real-time using fluorescence microscopy. nih.govresearchgate.net

Design and Synthesis: A fluorescent dye (e.g., fluorescein (B123965) isothiocyanate (FITC), rhodamine) can be covalently attached to the peptide, commonly at the N-terminus or the side chain of a lysine residue. acs.org The choice of fluorophore and attachment site is critical to ensure that the peptide's antimicrobial activity is not significantly impaired. ed.ac.uk

Applications: A fluorescently labeled this compound analog could be used to:

Visualize the peptide binding to and disrupting bacterial membranes, providing direct evidence for its mechanism of action. nih.gov

Track its translocation across the membrane and potential interactions with intracellular targets.

Perform co-localization studies with other fluorescent probes that report on membrane potential or integrity (e.g., propidium (B1200493) iodide) to gain a more detailed mechanistic understanding. nih.gov

Biotinylated Probes: Biotinylation involves attaching a biotin molecule to the peptide. Biotin has an extremely high affinity for the protein streptavidin, an interaction that can be exploited for detection and purification. beilstein-journals.orgcreative-peptides.com

Design and Synthesis: Biotin can be attached to the N-terminus or a lysine side chain, often via a flexible linker arm (e.g., aminocaproic acid) to minimize steric hindrance. creative-peptides.comlifetein.com.cn

Applications: A biotinylated this compound probe could be used to:

Pull-down Assays: Identify binding partners by incubating the biotinylated peptide with cell lysates. The peptide-protein complexes can then be captured using streptavidin-coated beads and the interacting proteins identified by mass spectrometry. creative-peptides.com

Immunoassays: Detect and quantify the peptide in various samples using ELISA-like formats where streptavidin conjugated to an enzyme is used for signal generation.

Microscopy: Visualize the peptide's location by using fluorescently-labeled streptavidin. creative-peptides.com

The development of such probes from optimized analogs like P6 would be invaluable for elucidating the precise molecular details of how this compound-derived peptides exert their antimicrobial effects. nih.govrsc.org

Theoretical and Computational Investigations of Centrocin 1

Quantum Chemical Calculations of Centrocin 1 Electronic Structure

Quantum chemistry, or molecular quantum mechanics, applies the principles of quantum mechanics to analyze chemical systems, offering a powerful lens to understand the electronic structure of molecules like this compound. wikipedia.org The primary goal of these methods is to solve the Schrödinger equation for a molecule to determine the wavefunctions of its electrons, which in turn define its structure, energy, spectra, and other electronic properties. wikipedia.orgnorthwestern.edu Methods such as density functional theory (DFT) and Hartree-Fock calculations are commonly employed to approximate solutions to the Schrödinger equation for complex molecules. wikipedia.org

While specific, published quantum chemical calculations focusing solely on this compound's electronic structure are not widely available, the methodology provides a framework for future investigation. Such studies would typically calculate key electronic parameters to understand its reactivity and interaction potential.

Table 1: Illustrative Electronic and Structural Parameters from Quantum Chemical Calculations. Note: The following data is representative of typical outputs from quantum-chemical calculations and is not from a specific study on this compound.

ParameterDescriptionSignificance in Peptide Analysis
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the molecule's susceptibility to electrophilic and nucleophilic attack; key to understanding chemical reactivity.
Molecular Electrostatic Potential (MEP)A 3D map of charge distribution around the molecule.Visualizes electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions.
NBO AnalysisNatural Bond Orbital analysis provides information on charge distribution and bonding.Quantifies atomic charges and delocalization of electrons, explaining the stability and nature of chemical bonds (e.g., the C-Br bond in bromotryptophan). nih.gov
Optimized Bond Lengths/AnglesThe lowest energy geometric arrangement of atoms in the molecule. nih.govProvides the most stable 3D structure, which is the foundation for docking and dynamics simulations. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Complexes

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing how a ligand, such as a peptide, interacts with its receptor. nih.gov Molecular docking predicts the preferred orientation of a molecule when bound to another to form a stable complex, while MD simulations are used to study the physical movements of atoms and molecules over time, assessing the stability of the docked complex. nih.govmdpi.comnih.gov

In the context of this compound, the primary targets for such simulations are components of bacterial cell membranes, reflecting its antimicrobial function. Experimental evidence shows that the heavy chain of this compound is sufficient for its antimicrobial activity. nih.gov Furthermore, studies suggest its C-terminal amino acids are crucial for disrupting bacterial membranes. researchgate.net Research on the sea urchin immune response has shown that this compound, produced by phagocytes, attaches to bacteria within phagolysosomes, indicating a direct interaction with microbial surfaces. uit.no

A typical computational workflow to study this interaction would involve:

Docking Simulation: Docking the this compound heavy chain to a model bacterial membrane or specific membrane proteins. This step predicts the most likely binding pose and calculates a binding affinity score. frontiersin.org

Molecular Dynamics Simulation: Placing the top-ranked docked complex in a simulated physiological environment (water and ions) and running an MD simulation for a significant duration (e.g., hundreds of nanoseconds). mdpi.com This assesses the stability of the peptide-target interaction over time and reveals dynamic conformational changes. mdpi.comscielo.sa.cr

The ultimate goals of these simulations are to identify the key amino acid residues in this compound responsible for binding and to understand the mechanism by which it disrupts the target membrane, providing a rationale for its potent antimicrobial effects.

Table 2: Prospective Docking Simulation Data for this compound Heavy Chain. Note: This table is a hypothetical representation of potential findings from a molecular docking study.

LigandTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Heavy ChainBacterial Phospholipid Bilayer-9.5Trp, Arg, Lys
This compound Heavy Chain (Analogue 1)Bacterial Phospholipid Bilayer-8.2Arg, Lys
This compound Heavy Chain (Analogue 2)Bacterial Phospholipid Bilayer-10.1Trp, Arg, Leu

De Novo Design Principles Inspired by this compound Scaffolds

De novo design is a computational strategy used to create novel molecules with specific, desired functions from scratch, rather than by modifying existing ones. frontiersin.org In drug discovery, this approach explores vast areas of chemical space to design new chemical structures tailored to a biological target. frontiersin.orgchemrxiv.org This process often begins with a "scaffold," a core molecular structure that can be decorated with different functional groups. researchgate.net

The unique heterodimeric structure of this compound, and particularly its bioactive heavy chain, presents an excellent scaffold for the de novo design of new antimicrobial peptides. nih.govresearchgate.net The principles of de novo design applied to the this compound scaffold would involve:

Scaffold Definition: Using the backbone structure of the this compound heavy chain as the fundamental template.

Iterative Generation: Computationally building new peptide sequences on this scaffold. This can be done by replacing amino acids at various positions to modulate properties like charge, hydrophobicity, and amphipathicity, which are critical for antimicrobial activity. frontiersin.orgmdpi.com

In Silico Evaluation: Screening the generated virtual peptides for desired properties. This includes predicting their antimicrobial potency, stability, and potential toxicity using computational tools and scoring functions. frontiersin.org

Structure-activity relationship (SAR) studies on shortened analogues of this compound provide foundational knowledge for this process, indicating which parts of the peptide are essential for activity and can be modified. researchgate.net By combining the this compound scaffold with de novo design algorithms, it is possible to generate novel peptide candidates that may possess enhanced potency, broader spectrum of activity, or improved stability compared to the parent molecule. frontiersin.org

Machine Learning Applications in this compound Research

Machine learning (ML), a subset of artificial intelligence, utilizes algorithms that learn from data to make predictions or decisions. frontiersin.orgtimeshighereducation.com In biomedical research and drug discovery, ML is increasingly used to accelerate the identification and optimization of new therapeutic agents, including antimicrobial peptides. frontiersin.orgfrontiersin.org

For this compound, ML applications can be integrated with de novo design efforts to create a powerful discovery pipeline. While specific ML models for this compound have not been published, the established methodologies are directly applicable:

Quantitative Structure-Activity Relationship (QSAR) Models: A supervised ML approach where a model is trained on a dataset of this compound analogues with known antimicrobial activities. frontiersin.org The model learns the relationship between the peptides' structural features (descriptors) and their biological effect. Once trained, this QSAR model can rapidly predict the activity of newly designed virtual peptides, allowing for high-throughput screening of large compound libraries generated via de novo methods. frontiersin.org

Peptide Optimization: ML algorithms can suggest specific amino acid substitutions to improve a peptide's properties. For example, a model could be trained to predict not only antimicrobial potency but also a peptide's selective index (ratio of toxicity to host cells versus bacteria), guiding the design toward safer and more effective candidates. frontiersin.org

Pattern Recognition: Unsupervised ML methods could analyze sequences of known active peptides related to this compound to identify novel conserved motifs that are critical for function but not obvious from simple sequence alignment. frontiersin.org

By leveraging experimental data from this compound and its derivatives, ML can significantly streamline the design-test-learn cycle, reducing the time and resources required to develop new peptide-based therapeutics inspired by the this compound scaffold. timeshighereducation.com

Broader Implications and Future Research Trajectories for Centrocin 1

Conceptual Contributions of Centrocin 1 Research to Chemical Biology

Research into this compound has provided several key conceptual advancements for the field of chemical biology, primarily by expanding the understanding of the structural diversity and functional mechanisms of antimicrobial peptides.

Novel Structural Scaffolds: this compound introduced a unique intramolecular heterodimeric structure, composed of a 30-amino acid heavy chain linked via a single disulfide bond to a 12-amino acid light chain. nih.gov This is distinct from many other known AMPs and expands the library of natural scaffolds that can be used for rational drug design. plos.org The discovery of homologous peptides, such as Eethis compound and 2 in the edible sea urchin Echinus esculentus, further underscores this as a recurring structural motif in marine invertebrates. plos.orgnih.govresearchgate.net

Role of Post-Translational Modifications: The identification of a post-translationally brominated tryptophan residue in the native peptide is a significant finding. nih.gov While studies on synthetic analogues have shown that a non-brominated heavy chain retains potent activity, the presence of this modification in the natural form points to its potential, yet-to-be-fully-elucidated, role in modulating activity, stability, or target specificity. nih.govnih.gov This highlights the importance of investigating such modifications to fully comprehend the biological function of natural products.

Delineating the Pharmacophore: Systematic studies have unequivocally identified the cationic heavy chain (HC) as the pharmacophore, or the active component, responsible for the peptide's antimicrobial and anti-inflammatory effects. nih.govplos.org The light chain appears to be inactive on its own. nih.gov This clear delineation allows researchers to focus their efforts on modifying the heavy chain to create smaller, more potent, and synthetically accessible derivatives. nih.gov

Understanding Dual-Action Mechanisms: this compound and its derivatives contribute to the growing body of evidence that AMPs can possess multiple mechanisms of action. gu.se Beyond direct membrane disruption, which is a common mechanism for many AMPs, research suggests that these peptides may also act on intracellular targets. frontiersin.org Furthermore, the discovery of potent anti-inflammatory properties, separate from direct microbial killing, illustrates a dual functionality that is a key area of interest in chemical biology. plos.orgnih.gov

Challenges and Opportunities in this compound Research

The unique characteristics of this compound present both hurdles and exciting prospects for its development as a therapeutic agent and a tool for chemical biology research.

CategoryDetailed Research Findings
Challenges Complex Synthesis: The total chemical synthesis of the native, two-chain, brominated this compound is complex and costly for large-scale production. nih.gov The specific bromination of the tryptophan residue adds a layer of synthetic difficulty. Potential for Complications: Studies on synthetic derivatives revealed that the presence of a free cysteine residue could lead to the formation of unwanted intermolecular disulfide bonds, which can complicate manufacturing and product stability. nih.gov
Opportunities Rational Drug Design: The identification of the heavy chain as the active component provides a clear opportunity for rational design. nih.govmdpi.com Researchers can create and screen truncated or modified versions of the heavy chain to develop smaller, more potent, and economically viable peptides. nih.govnih.govScaffold for Optimization: The this compound heavy chain serves as an excellent template for structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically substituting amino acids, researchers have been able to enhance activity and improve salt tolerance, demonstrating the "tunability" of the peptide's properties. nih.govnih.govDevelopment of Simpler Analogues: Research has already proven that a simplified, single-chain, non-brominated version of the heavy chain (CEN1 HC) retains significant antimicrobial and anti-inflammatory effects. nih.govnih.gov This provides a direct pathway toward developing a less complex but highly effective therapeutic lead.

Emerging Research Areas and Unexplored Potential of this compound

Initial research has centered on the antimicrobial properties of this compound, but its potential extends into several emerging areas that are ripe for exploration.

Anti-inflammatory and Immunomodulatory Agent: A significant emerging area is the potent anti-inflammatory activity of this compound and its derivatives. plos.org Studies have shown they can significantly reduce the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to bacterial stimuli. nih.govresearchgate.netresearchgate.net This dual anti-infective and anti-inflammatory capacity suggests potential applications in treating conditions where both infection and excessive inflammation are problematic. nih.govmdpi.com The broader immunomodulatory effects, such as influencing host immune cell responses, remain a largely unexplored but promising field. gu.sefrontiersin.orgnih.gov

Anti-Biofilm Applications: Bacterial biofilms are a major challenge in clinical settings due to their high resistance to conventional antibiotics. Many AMPs have shown promise in inhibiting biofilm formation or eradicating mature biofilms. Given this compound's potent action against a wide range of bacteria, investigating its efficacy against biofilm-associated infections is a logical and critical next step.

Tool for Studying Innate Immunity: Within the sea urchin, this compound is produced by immune cells (phagocytes) and is stored in granular vesicles that appear to fuse with phagosomes to eliminate engulfed bacteria. researchgate.netuit.no This makes this compound not just a potential drug, but also a valuable molecular tool for studying the fundamental processes of innate immunity, cellular defense mechanisms, and host-pathogen interactions in invertebrates. escholarship.orgresearchgate.net

Integration of this compound Research with Interdisciplinary Fields

The study of this compound naturally intersects with multiple scientific disciplines, creating a fertile ground for collaborative and interdisciplinary research.

Marine Biotechnology and Pharmacology: The discovery of this compound from a marine organism exemplifies the field of marine biotechnology, which seeks to find novel bioactive compounds from oceanic life. mdpi.com This links marine biology and ecology with medicinal chemistry and pharmacology to identify and develop new therapeutic leads. riken.jp

Developmental and Comparative Immunology: Research has shown that this compound expression is linked to specific stages of sea urchin larval development, appearing in blastocoelar cells around the gut. researchgate.netuit.no This integrates the study of this compound with developmental biology and comparative immunology, providing insights into how immune systems evolve and function during different life stages. escholarship.orgresearchgate.net

Medicinal Chemistry and Synthetic Biology: The optimization of this compound is a classic medicinal chemistry challenge, involving the synthesis and evaluation of analogues to improve efficacy and developability. nih.govnih.gov Looking forward, synthetic biology approaches could be employed to engineer microorganisms to produce this compound derivatives more efficiently, merging peptide chemistry with bioengineering. riken.jp

Environmental and Physiological Studies: The expression of immune molecules like this compound can be influenced by environmental stressors such as changes in salinity. researchgate.net This connects the molecular study of the peptide to environmental physiology and ecotoxicology, helping to understand how marine organisms adapt to their changing environments at a molecular level.

Conclusion

Synthesis of Key Findings in Centrocin 1 Research

This compound is a noteworthy antimicrobial peptide (AMP) originally isolated from the coelomocytes, a type of immune cell, of the green sea urchin, Strongylocentrotus droebachiensis. nih.govresearchgate.net Subsequent research has also identified a homologous peptide, Eethis compound, in the edible sea urchin, Echinus esculentus. nih.govplos.org A key characteristic of this compound is its heterodimeric structure, which is composed of a heavy chain and a light chain linked by a disulfide bond. nih.govplos.org The heavy chain, in particular, has been identified as the primary locus of the peptide's antimicrobial functions. nih.govnih.gov

A significant post-translational modification in this compound is the bromination of a tryptophan residue, a feature that has been confirmed through mass spectrometric and NMR analyses. nih.govnih.gov This modification is believed to play a role in its biological activity. The full-length protein sequence of this compound consists of 119 amino acids, which includes a preprosequence and an interchain region that are cleaved during post-translational processing to yield the mature, active peptide. nih.gov

The biological activities of this compound are multifaceted. It exhibits potent antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Furthermore, research has demonstrated its efficacy against fungi and yeasts. uit.no Beyond its direct antimicrobial effects, this compound also displays significant anti-inflammatory properties. researchgate.net Studies have shown its ability to modulate the expression of various inflammatory cytokines in response to bacterial challenges. researchgate.net The mechanism of its antimicrobial action is thought to involve the disruption of bacterial membranes. researchgate.net

Perspectives on the Significance of this compound in Scientific Discovery

The discovery and ongoing research into this compound hold considerable significance for several areas of scientific inquiry. As a member of the limited number of antimicrobial peptides characterized from echinoderms, it provides valuable insights into the innate immune systems of these marine invertebrates. researchgate.netnih.gov The unique structural features of this compound, such as its heterodimeric nature and brominated tryptophan, offer novel templates for the design of synthetic antimicrobial peptides. nih.govnovoprolabs.com

The broad-spectrum antimicrobial activity of this compound, coupled with its anti-inflammatory properties, positions it as a promising candidate for the development of new therapeutic agents. researchgate.netmdpi.com In an era where antimicrobial resistance is a growing global health concern, the exploration of novel AMPs like this compound is of paramount importance. nih.gov The potential to develop synthetic analogues with enhanced activity and stability is an active area of investigation, with studies on truncated versions of the heavy chain showing promise. researchgate.netuit.no

Furthermore, the study of this compound contributes to the broader field of marine biotechnology. It underscores the vast potential of marine organisms as a source of unique and bioactive compounds with potential applications in medicine and beyond. researchgate.net The elucidation of the biosynthetic pathways and the functional roles of post-translational modifications in this compound will likely open new avenues for research and development in peptide-based therapeutics.

Interactive Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight 4.5 kDa nih.gov
Structure Heterodimeric (Heavy and Light Chain) nih.govplos.org
Heavy Chain Length 30 amino acids nih.gov
Light Chain Length 12 amino acids nih.gov
Post-Translational Modification Brominated Tryptophan nih.govnih.gov
Full-Length Precursor 119 amino acids nih.govuniprot.org
Source Organism Strongylocentrotus droebachiensis nih.govnovoprolabs.com

Comparison of Antimicrobial Activity of this compound

Target OrganismTypeActivity Metric (IC50)Source
Corynebacterium glutamicumGram-positive bacteria1.3-5 µM researchgate.net
Staphylococcus aureusGram-positive bacteria1.3-5 µM researchgate.net
Listonella anguillarumGram-negative bacteria1.3-2.5 µM researchgate.net
Escherichia coliGram-negative bacteria1.3-2.5 µM researchgate.net
Candida albicansFungusData not specified uit.no
Aureobasidium pullulansFungusData not specified uit.no
Rhodotorula sp.YeastData not specified uit.no

Summary of Biological Activities of this compound

Biological ActivityKey FindingsSource
Antimicrobial Potent activity against Gram-positive and Gram-negative bacteria. The heavy chain is sufficient for this activity. nih.govresearchgate.net
Antifungal A synthetic heavy chain demonstrates activity against fungi and yeasts. uit.no
Anti-inflammatory Significantly reduces the expression of inflammatory cytokines such as IL-12p40, IL-6, IL-1β, and TNFα in response to bacterial challenge. researchgate.net
Anti-biofilm Truncated peptides of this compound have shown activity against S. aureus biofilms. mdpi.com
Immunomodulatory Produced by phagocytes and stored in granular vesicles, suggesting a role in the innate immune response of the sea urchin. uit.noresearchgate.net

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question to investigate Centrocin 1's mechanism of action?

  • Methodological Guidance : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In [specific cell lines/organisms] (P), how does this compound (I) compared to [control/alternative compound] (C) affect [specific molecular pathway] (O) over [timeframe] (T)?" .
  • Ensure the question is FINER (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize gaps identified in literature reviews (e.g., understudied pathways or contradictory results) .

Q. What experimental design principles are critical for validating this compound's in vitro efficacy?

  • Key Steps :

Define variables : Include dose-response curves, positive/negative controls, and replication (n ≥ 3) to minimize bias .

Standardize protocols : Use validated assays (e.g., cell viability via MTT, apoptosis via flow cytometry) and report detailed methods for reproducibility .

Blinding and randomization : Mitigate observer bias in high-throughput screening .

Q. How can researchers operationalize variables when measuring this compound's pharmacokinetic properties?

  • Approach : Use operational definitions (e.g., "bioavailability" defined as plasma concentration AUC₀–24h). Employ LC-MS/MS for quantification and justify thresholds for significance (e.g., p < 0.05 with Bonferroni correction) .

Advanced Research Questions

Q. How should contradictory findings about this compound's efficacy across experimental models be analyzed?

  • Methodology :

  • Conduct a systematic review to categorize discrepancies by model (e.g., in vivo vs. 3D cell cultures).
  • Apply statistical heterogeneity tests (e.g., I² statistic) to assess variability. If high heterogeneity exists, perform subgroup analyses (e.g., species, dosing regimens) .
  • Use Bayesian meta-analysis to quantify uncertainty and identify confounding variables (e.g., solvent interactions, temperature fluctuations) .

Q. What integrative approaches resolve gaps in understanding this compound's multi-target effects?

  • Strategies :

  • Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics to map network-level interactions .
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities and off-target effects .
  • Validate predictions via CRISPR-Cas9 knockout models to confirm pathway dependencies .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Best Practices :

  • Pre-register protocols (e.g., on Open Science Framework) detailing equipment calibration, buffer compositions, and cell line authentication .
  • Share raw data and code via repositories like Zenodo or GitHub .
  • Collaborate via ring trials to cross-validate critical assays (e.g., IC₅₀ determinations) .

Q. What ethical frameworks apply when transitioning this compound research to preclinical animal models?

  • Guidance :

  • Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, emphasizing sample size justification and harm-benefit analysis .
  • Obtain ethics committee approval and document compliance with the "3Rs" (Replacement, Reduction, Refinement) .

Data Analysis and Interpretation

Q. What statistical methods are robust for analyzing dose-dependent responses to this compound?

  • Recommendations :

  • Use non-linear regression (e.g., four-parameter logistic model) for sigmoidal dose-response curves.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overreliance on p-values .

Q. How can machine learning improve target identification for this compound?

  • Workflow :

Train random forest models on chemical descriptors (e.g., PubChem fingerprints) to predict bioactivity.

Validate top candidates via SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

Cross-reference predictions with experimental data from CRISPR screens .

Tables for Methodological Reference

Framework Application to this compound Research Evidence
PICOT Structuring hypothesis-driven questions
FINER Evaluating feasibility and novelty of studies
ARRIVE 2.0 Ethical in vivo experimental reporting
Multi-omics Integrating transcriptomic/proteomic data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.